N-benzyl-4,5-dihydro-1,3-thiazol-2-amine
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Overview
Description
N-benzyl-4,5-dihydro-1,3-thiazol-2-amine is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom.
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that thiazole derivatives may interact with a variety of molecular targets.
Mode of Action
Thiazole derivatives have been found to interact with various biological targets, leading to changes in cellular processes . For instance, some thiazole derivatives have been found to inhibit the JAK/STAT3 pathway , which is involved in cell growth and survival, suggesting that these compounds may exert their effects by modulating this pathway.
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways. For example, some thiazole derivatives have been found to inhibit the JAK/STAT3 pathway , which plays a crucial role in cell growth, survival, and differentiation. By inhibiting this pathway, these compounds can potentially exert antitumor effects.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of thiazole derivatives.
Result of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that thiazole derivatives may exert various molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4,5-dihydro-1,3-thiazol-2-amine typically involves the reaction of benzylamine with a thiazole precursor under specific conditions. One common method involves the condensation of benzylamine with 2-bromoacetophenone in the presence of a base, followed by cyclization with thiourea to form the thiazole ring . The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4,5-dihydro-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form the corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Nucleophiles such as alkyl halides or aryl halides; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Various substituted thiazole derivatives
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for developing new therapeutic agents.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of agrochemicals and dyes due to its stability and reactivity.
Comparison with Similar Compounds
N-benzyl-4,5-dihydro-1,3-thiazol-2-amine can be compared with other thiazole derivatives, such as:
N,5-dimethyl-4,5-dihydro-1,3-thiazol-2-amine: Similar structure but with different substituents, leading to variations in biological activity and reactivity.
Benzothiazole derivatives: Contain a benzene ring fused to the thiazole ring, exhibiting distinct pharmacological properties and applications.
Imidazo[2,1-b][1,3]thiazines: Another class of thiazole-containing compounds with unique biological activities and synthetic routes.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development .
Properties
IUPAC Name |
N-benzyl-4,5-dihydro-1,3-thiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S/c1-2-4-9(5-3-1)8-12-10-11-6-7-13-10/h1-5H,6-8H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GANOLKRMSPPWQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)NCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70368169 |
Source
|
Record name | N-Benzyl-4,5-dihydro-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70368169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13578-57-9 |
Source
|
Record name | N-Benzyl-4,5-dihydro-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70368169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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